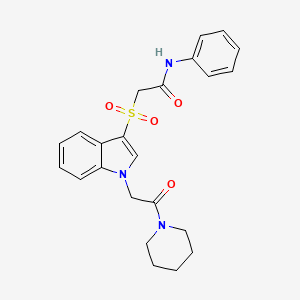

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c27-22(24-18-9-3-1-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-2-8-14-25/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMPJWWXVAKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 576.71 g/mol. The structure features an indole moiety, a piperidine ring, and a sulfonamide group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O5S |

| Molecular Weight | 576.71 g/mol |

| CAS Number | Not specified |

| Solubility | Not extensively studied |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide . For instance, related indole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production in bacterial cells. This dual action leads to bactericidal effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against pathogens like Candida albicans , with studies indicating that it surpasses traditional antifungal agents such as fluconazole in efficacy . The antifungal mechanism may involve interference with biofilm formation, a critical factor in fungal pathogenicity.

Table 2: Biological Activity Overview

| Activity Type | Target Organism | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 125 | Inhibition of protein synthesis |

| Antibacterial | Escherichia coli | 62.5 - 125 | Disruption of nucleic acid production |

| Antifungal | Candida albicans | <50 | Inhibition of biofilm formation |

Study on Indole Derivatives

A significant study focused on the synthesis and biological evaluation of indole-based sulfonamides demonstrated that modifications at the indole and sulfonamide positions can enhance antimicrobial activity. The study revealed that certain derivatives exhibited potent activity against both bacterial and fungal biofilms .

Clinical Implications

The implications of these findings suggest that compounds like 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide could be developed into effective therapeutic agents for treating infections caused by resistant microorganisms. Further research is warranted to explore their full pharmacological profiles and potential side effects.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.51 | Inhibition of tubulin polymerization |

| HCT116 (Colon) | 0.63 | Induction of apoptosis via DNA damage |

| MCF-7 (Breast) | 0.90 | Modulation of cell cycle progression |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and mitosis, leading to cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.30 µg/mL |

These results indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Therapeutic Implications

Given its biological activities, 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide holds promise in several therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth suggests potential as a chemotherapeutic agent.

- Infectious Diseases : The antimicrobial properties could be leveraged in the treatment of bacterial infections, particularly those resistant to conventional antibiotics.

- Neurological Disorders : Given the piperidine structure, there may be unexplored neuroprotective effects worth investigating.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

- Indole Derivatives Against Cancer : A study demonstrated that a series of indole-based compounds showed potent anticancer activity in xenograft models, leading to reduced tumor volumes and enhanced survival rates .

- Antimicrobial Efficacy : Research on similar sulfonamide-containing compounds revealed promising results against resistant strains of bacteria, indicating their potential role in overcoming antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Trifluoromethyl)phenyl] Derivative (CAS 878057-21-7)

- Structure : Differs by a trifluoromethyl substitution on the acetamide’s phenyl ring.

- Impact : The electron-withdrawing CF₃ group increases lipophilicity (logP ≈ 3.5 vs. ~2.8 for the parent compound) and may enhance metabolic stability due to reduced oxidative metabolism .

- Biological Relevance : Such substitutions are common in CNS-targeting drugs to improve blood-brain barrier penetration.

N-(4-Fluorobenzyl)-thioether Analog ()

- Structure : Replaces sulfonyl with a thioether (-S-) and substitutes phenyl with 4-fluorobenzyl.

- Impact: The thioether reduces polarity (clogP increases by ~0.5) but may decrease oxidative stability compared to sulfonyl.

- Synthetic Note: Thioethers are prone to oxidation, requiring stabilizers in formulations.

Oxadiazole-Based Derivatives ()

- Structure : Replaces indole with a 1,3,4-oxadiazole ring linked to a phenylsulfonylpiperidine.

- However, reduced π-π stacking (vs. indole) may lower affinity for aromatic-rich binding pockets .

- Activity : Such derivatives are reported as antibacterial agents (MIC ≈ 8–32 µg/mL against S. aureus).

Simplified Indole-3-acetamides ()

- Structure : Lack sulfonyl and piperidinyl groups (e.g., 2-(1H-Indol-3-yl)-N-phenylacetamide).

- Impact : Lower molecular weight (~250 g/mol vs. ~500 g/mol for the parent compound) improves solubility but reduces target specificity.

- Activity : Demonstrated α-amylase inhibition (IC₅₀ ≈ 12 µM) and antioxidant effects (EC₅₀ ≈ 45 µM in DPPH assays) .

Cannabinoid Receptor Antagonists ()

- Structure : Share piperidine and sulfonyl motifs (e.g., SR141716A).

- However, the indole-sulfonyl-acetamide scaffold likely confers distinct binding kinetics .

Structural and Functional Analysis Table

Research Implications

- Pharmacokinetics : Piperidine and sulfonyl groups in the target compound likely improve half-life but may require prodrug strategies for solubility .

- Structure-Activity Relationship (SAR) : The acetamide’s phenyl ring tolerates electron-withdrawing groups (e.g., CF₃, F) for optimized target engagement .

- Synthetic Challenges : Sulfonylation and piperidinyl-ethyl introduction demand multi-step protocols, as seen in ’s indole-sulfonamide synthesis .

Q & A

Q. Q1. What are the established synthetic routes for 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of an indole precursor followed by coupling with a piperidine-containing moiety. For example:

- Step 1: Sulfonylation of 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

- Step 2: Amide bond formation with phenylacetamide derivatives via coupling agents like EDC/HOBt or via nucleophilic substitution .

Key Factors: - Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics.

- Temperature control (reflux vs. room temperature) minimizes side reactions like hydrolysis .

- Yield optimization (typically 60–85%) requires stoichiometric balancing of reactive intermediates .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- FT-IR: Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups. Discrepancies in peak positions may arise from hydrogen bonding or crystallinity differences .

- NMR: NMR resolves indole protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm). NMR distinguishes carbonyl carbons (amide: ~170 ppm; sulfonyl: ~140 ppm). Contradictions due to tautomerism or solvent effects are addressed by comparing computed (DFT) and experimental spectra .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Discrepancies in fragmentation patterns require isotopic labeling or tandem MS/MS analysis .

Advanced Research Questions

Q. Q3. How can computational methods predict and optimize the intramolecular cyclization pathways of related N-(3-oxoalkenyl)phenylacetamide derivatives?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model aldol-type cyclization mechanisms. Transition state analysis identifies energy barriers (~20–30 kcal/mol) for 2(1H)-pyridinone formation .

- Electronic Factors: Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates, while steric hindrance from bulky substituents (e.g., piperidine) slows cyclization. Computational screening of substituent effects reduces experimental trial-and-error .

- Validation: Match computed IR/Raman spectra with experimental data to confirm predicted pathways .

Q. Q4. What strategies mitigate contradictions between theoretical and experimental biological activity data for this compound?

Methodological Answer:

- Structural Dynamics: Molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assess conformational flexibility of the sulfonyl-indole-piperidine scaffold. Flexibility in the ethyl linker may explain variability in enzyme inhibition assays .

- Target Selectivity: Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target interactions. For example, piperidine’s basic nitrogen may bind non-specifically to cation-rich protein pockets .

- Data Normalization: Account for solvent polarity (logP ~2.5) and aggregation tendencies in bioactivity assays via critical micelle concentration (CMC) measurements .

Q. Q5. How can synthetic byproducts or degradation products be systematically identified and quantified?

Methodological Answer:

- LC-MS/MS: Use reverse-phase chromatography (C18 column) with gradient elution (ACN/water + 0.1% formic acid) to separate byproducts. MS/MS fragmentation patterns distinguish isomers (e.g., regioisomeric sulfonates) .

- Stability Studies: Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH, 40°C) identifies hydrolytically labile bonds (amide > sulfonyl). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

- Quantitation: Use external calibration curves with synthesized impurity standards (≥95% purity) for accurate % area normalization .

Q. Q6. What are the challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Metabolic Stability: Liver microsome assays (human/rat) identify cytochrome P450 (CYP3A4/2D6) oxidation sites (e.g., piperidine ring). Metabolites are profiled using UPLC-QTOF-MS .

- BBB Penetration: LogD (pH 7.4) and P-gp efflux ratios (Caco-2 assays) predict CNS bioavailability. Discrepancies arise from protein binding (>90% in plasma) reducing free drug concentrations .

- Species Differences: Allometric scaling (e.g., rat-to-human) adjusts clearance rates, but interspecies variations in esterase activity may require PK/PD modeling (e.g., NONMEM) .

Data Analysis and Interpretation

Q. Q7. How should researchers address variability in biological assay results across different labs?

Methodological Answer:

- Standardization: Use certified reference materials (CRMs) for inter-lab calibration. For example, NIH/NCATS guidelines recommend normalizing IC50 values to positive controls (e.g., staurosporine for kinase assays) .

- Statistical Rigor: Apply Grubbs’ test to identify outliers and report results with 95% confidence intervals (n ≥ 3 replicates). Bayesian meta-analysis reconciles conflicting datasets .

- Protocol Harmonization: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for assay conditions (e.g., cell passage number, serum concentration) .

Q. Q8. What computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reactivity Descriptors: Fukui indices (electrophilicity/nucleophilicity) calculated via Gaussian09 identify reactive sites (e.g., sulfonyl oxygen for nucleophilic attacks) .

- Solvent Effects: COSMO-RS simulations (in TURBOMOLE) predict solvation energies in non-polar (toluene) vs. polar aprotic (DMSO) solvents, guiding solvent selection for coupling reactions .

- Machine Learning: Train models on PubChem reaction datasets (≥10,000 entries) to predict yields under untested conditions (e.g., microwave irradiation vs. conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.